5-(3-Formylphenyl)thiophene-2-carbaldehyde

CAS No.: 869959-15-9

Cat. No.: VC18896129

Molecular Formula: C12H8O2S

Molecular Weight: 216.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 869959-15-9 |

|---|---|

| Molecular Formula | C12H8O2S |

| Molecular Weight | 216.26 g/mol |

| IUPAC Name | 5-(3-formylphenyl)thiophene-2-carbaldehyde |

| Standard InChI | InChI=1S/C12H8O2S/c13-7-9-2-1-3-10(6-9)12-5-4-11(8-14)15-12/h1-8H |

| Standard InChI Key | PMUUYCIWNUWTQZ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC(=C1)C2=CC=C(S2)C=O)C=O |

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

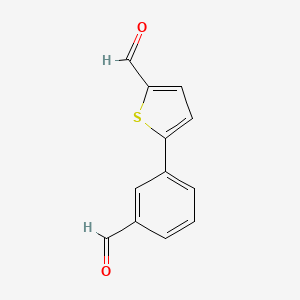

5-(3-Formylphenyl)thiophene-2-carbaldehyde (C<sub>12</sub>H<sub>8</sub>O<sub>2</sub>S) consists of a thiophene ring linked to a phenyl group at the 5-position, with aldehyde functionalities at the 2-position of the thiophene and the 3-position of the phenyl ring. The meta-substitution on the phenyl group distinguishes it from the more commonly studied 4-formylphenyl isomer.

Table 1: Molecular Properties of 5-(3-Formylphenyl)thiophene-2-carbaldehyde

| Property | Value |

|---|---|

| Molecular Formula | C<sub>12</sub>H<sub>8</sub>O<sub>2</sub>S |

| Molecular Weight | 216.26 g/mol |

| IUPAC Name | 5-(3-formylphenyl)thiophene-2-carbaldehyde |

| CAS Number | Not formally assigned |

| SMILES | O=CC1=CC(=C(C=C1)C2=CC=C(S2)C=O) |

The compound’s bifunctional aldehyde groups enable diverse reactivity, including condensations and nucleophilic additions, which are critical for constructing complex architectures .

Synthesis Methods

Cross-Coupling Approaches

The synthesis of 5-(3-formylphenyl)thiophene-2-carbaldehyde can be achieved via Suzuki-Miyaura coupling, analogous to methods used for its 4-formyl isomer. This involves reacting a thiophene boronic ester with a 3-bromoformylphenyl derivative under palladium catalysis.

Example Protocol:

-

Reactants: 5-bromothiophene-2-carbaldehyde and 3-formylphenylboronic acid.

-

Catalyst: Pd(PPh<sub>3</sub>)<sub>4</sub> (0.5–1 mol%).

-

Base: Na<sub>2</sub>CO<sub>3</sub> or K<sub>3</sub>PO<sub>4</sub>.

-

Solvent: Tetrahydrofuran (THF) or dimethoxyethane (DME).

-

Conditions: 80–100°C under inert atmosphere for 12–24 hours.

Yield optimization (typically 60–85%) depends on steric and electronic effects, with the meta-substitution posing mild challenges compared to para-substitution.

Physical and Spectral Characterization

Spectroscopic Data

-

NMR:

-

<sup>1</sup>H NMR (CDCl<sub>3</sub>): δ 9.9–10.1 ppm (s, 2H, aldehydes), 7.4–8.2 ppm (m, aromatic protons).

-

<sup>13</sup>C NMR: δ 190–192 ppm (aldehyde carbons), 140–145 ppm (thiophene C2 and phenyl C1).

-

-

IR: Strong stretches at ~1700 cm<sup>−1</sup> (C=O) and ~2800 cm<sup>−1</sup> (C–H aldehydes) .

Solubility and Stability

The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (e.g., CH<sub>2</sub>Cl<sub>2</sub>) but exhibits limited stability in aqueous or basic conditions due to aldehyde reactivity.

Chemical Reactivity and Applications

Condensation Reactions

The aldehyde groups participate in Knoevenagel condensations with active methylene compounds (e.g., malononitrile) to form π-conjugated systems, useful in optoelectronics .

Coordination Chemistry

The thiophene sulfur and aldehyde oxygen can act as ligands for transition metals (e.g., Pd, Cu), facilitating catalysis or metal-organic framework (MOF) synthesis .

Pharmaceutical Intermediates

Though understudied, structural analogs like 2-thiophenecarboxaldehyde are precursors to antithrombotic agents (e.g., clopidogrel) . The bifunctional nature of 5-(3-formylphenyl)thiophene-2-carbaldehyde could enable novel drug candidates.

Comparative Analysis with 4-Formyl Isomer

Table 2: 3- vs. 4-Formylphenyl Substituent Effects

| Property | 3-Formylphenyl | 4-Formylphenyl |

|---|---|---|

| Electronic Effects | Moderate conjugation | Stronger conjugation |

| Steric Hindrance | Higher (meta-substitution) | Lower (para-substitution) |

| Synthetic Yield | ~60–75% | ~70–85% |

| Application Focus | Asymmetric catalysis | Conjugated polymers |

The meta-substitution in 5-(3-formylphenyl)thiophene-2-carbaldehyde introduces steric constraints that favor applications in asymmetric synthesis, whereas the para-isomer’s linear conjugation suits optoelectronics .

Future Directions

-

Catalysis: Explore asymmetric induction in organocatalysis.

-

Materials: Develop thiophene-based covalent organic frameworks (COFs).

-

Pharmaceuticals: Screen for bioactivity against neglected diseases.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume